molecular formula C10H10ClNO2S B8445406 1-(1,2-Benzisothiazol-4-yloxy)-3-chloropropan-2-ol

1-(1,2-Benzisothiazol-4-yloxy)-3-chloropropan-2-ol

Cat. No. B8445406
M. Wt: 243.71 g/mol
InChI Key: PQMLTCGZCDCYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04168317

Procedure details

30.0 g of 4-hydroxy-1,2-benzisothiazole are suspended in 26.0 g of 1,3-dichloro-propan-2-ol and a solution of 8.5 g of sodium hydroxide in 60 ml of water is added in the course of 4 hours at 60°-80° C. After reacting for a further four hours at the same temperature, the organic phase is taken up in methylene chloride, dried over magnesium sulfate and evaporated to dryness. The residue left (35 g) is recrystallized from methanol. The 1-(1,2-benzisothiazol-4-yloxy)-3-chloropropan-2-ol thus obtained is identical with the sample prepared as described in (a). Preparation of compounds according to the invention
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[CH:8]=[N:9][S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[Cl:13][CH2:14][CH:15]([OH:18])[CH2:16]Cl>O.C(Cl)Cl>[S:10]1[C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([O:1][CH2:16][CH:15]([OH:18])[CH2:14][Cl:13])[C:7]=2[CH:8]=[N:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=CC=CC2=C1C=NS2
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
26 g
Type
reactant
Smiles
ClCC(CCl)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WAIT
Type
WAIT
Details
The residue left (35 g)
CUSTOM
Type
CUSTOM
Details
is recrystallized from methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
S1N=CC2=C1C=CC=C2OCC(CCl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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